Benzyl 2-diazo-3-oxopentanoate
Description
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Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
benzyl 2-diazo-3-oxopentanoate |
InChI |
InChI=1S/C12H12N2O3/c1-2-10(15)11(14-13)12(16)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
UZYFEILHAHKSAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=[N+]=[N-])C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Benzyl 2-diazo-3-oxopentanoate serves as a versatile synthetic intermediate in the production of complex organic molecules. Its ability to generate carbenes allows it to participate in various reactions, including cyclopropanation and other carbene-related transformations.
Key Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Cyclopropanation | Formation of cyclopropane derivatives through carbene insertion | Up to 85% |
| N-H Insertion | Insertion into N-H bonds leading to functionalized pyrrolidines | Up to 91% |
| Carbene Rearrangement | Rearrangement reactions yielding diverse products | Variable |
Case Study: Cyclopropanation Reactions
In studies, this compound was utilized to synthesize cyclopropane derivatives, demonstrating high yields and selectivity under mild conditions. The generated cyclopropanes exhibited potential for further functionalization, making them valuable intermediates in drug synthesis.
Medicinal Chemistry
The compound and its derivatives have shown promising antibacterial activity against resistant pathogens, positioning them as potential candidates for new therapeutic agents.
Antibacterial Activity
| Compound Tested | Pathogen Targeted | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Derivative A | Escherichia coli | High |
| Derivative B | Pseudomonas aeruginosa | Low |
Case Study: Derivative Screening
In a study examining various derivatives of this compound, one derivative exhibited significant activity against Escherichia coli, suggesting that structural modifications can enhance antibacterial properties.
Material Science
This compound is also explored in material science for the development of new materials with unique properties due to its reactive diazo group.
Applications in Material Development
| Material Type | Application | Properties Enhanced |
|---|---|---|
| Polymers | Cross-linking agents | Improved mechanical strength |
| Coatings | UV-curable coatings | Enhanced durability |
| Nanomaterials | Functionalization | Tailored electronic properties |
Case Study: UV-Curable Coatings
Research has demonstrated that incorporating this compound into UV-curable coatings significantly improved the mechanical properties and resistance to environmental degradation.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Benzyl 2-diazo-3-oxopentanoate in laboratory settings?
- Methodological Answer :
- Flammability and Reactivity : Classified as a flammable liquid (GHS02) with severe eye irritation (GHS07). Avoid open flames, sparks, and static discharge. Use explosion-proof equipment and conduct reactions in fume hoods .
- PPE Requirements : Wear impervious gloves (nitrile recommended), chemical-resistant lab coats, and safety goggles. Ensure eye wash stations and emergency showers are accessible .
- Storage : Store in sealed containers at room temperature, away from heat sources. Use grounding straps for conductive equipment to prevent static buildup .
Q. What synthetic strategies are effective for preparing this compound?
- Methodological Answer :
- Diazo Transfer Reactions : Utilize diazo donors (e.g., tosyl azide) with α-keto esters under basic conditions (e.g., NaHCO₃). Monitor reaction progress via TLC or IR spectroscopy for diazo group absorption (~2100 cm⁻¹).
- Catalytic Optimization : Apply Design of Experiments (DoE) to optimize parameters (e.g., solvent polarity, temperature, catalyst loading). For example, cerium-based catalysts (e.g., ammonium cerium phosphate) enhance yields in analogous ester syntheses .
Advanced Research Questions
Q. How can thermal stability and decomposition pathways of this compound be systematically analyzed?
- Methodological Answer :
- Thermal Analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Monitor nitrogen gas release via mass spectrometry.
- Byproduct Identification : Use GC-MS or HPLC to characterize decomposition products (e.g., benzyl esters, ketones). Reference analogous diazo compound studies, where thermal breakdown generates aldehydes and NOₓ species .
Q. What advanced spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks in ¹H NMR (e.g., diazo proton at δ 5.5–6.5 ppm) and ¹³C NMR (carbonyl carbons at δ 170–190 ppm). Compare with computational simulations (DFT) for accuracy.
- X-ray Diffraction (XRD) : For crystalline samples, determine bond angles and confirm diazo group geometry. XRD data for structurally related benzyl esters (e.g., benzyl benzoate) show planar configurations .
Q. How can contradictions in catalytic efficiency data for diazo-group reactions be resolved?
- Methodological Answer :
- Statistical Analysis : Use ANOVA to compare catalytic performance across studies. Variables like solvent polarity (e.g., DMF vs. THF) or temperature gradients significantly impact yields in analogous esterifications .
- In Situ Monitoring**: Employ Raman spectroscopy or inline IR to track intermediate formation (e.g., nitrile oxides or diazoalkanes) and adjust catalyst loading dynamically .
Q. What mechanistic insights explain the reactivity of the diazo group under oxidative conditions?
- Methodological Answer :
- Intermediate Trapping : Use trapping agents (e.g., TEMPO) to isolate reactive intermediates. For example, nitrite esters (R-ONO) form during benzyl alcohol oxidation and decompose into aldehydes .
- Computational Modeling : Apply density functional theory (DFT) to map transition states. Studies on benzyl nitrite decomposition suggest a radical-mediated pathway involving HNO₂ elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
